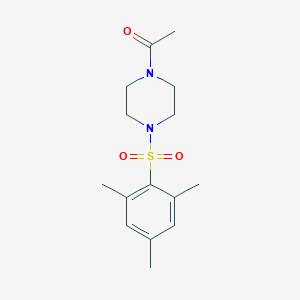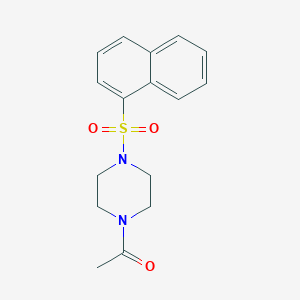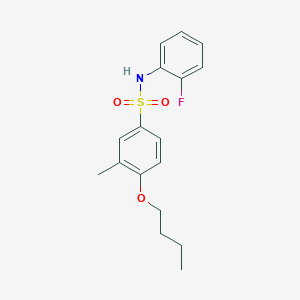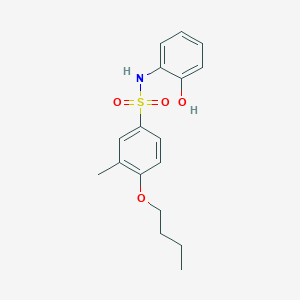
2,4-dichloro-N-(2-hydroxypropyl)-5-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-(2-hydroxypropyl)-5-methylbenzenesulfonamide, also known as DHPBS, is a sulfonamide compound that has been extensively studied for its potential use in various scientific research applications. It is a white crystalline powder that is soluble in water and has a molecular formula of C10H13Cl2NO3S.
作用機序
The mechanism of action of 2,4-dichloro-N-(2-hydroxypropyl)-5-methylbenzenesulfonamide is based on its ability to bind to the active site of proteases and inhibit their activity. It achieves this by forming a covalent bond with the active site serine residue of the protease, which prevents the protease from hydrolyzing its substrate. Additionally, 2,4-dichloro-N-(2-hydroxypropyl)-5-methylbenzenesulfonamide has been shown to inhibit the activity of other enzymes such as phosphodiesterases and carbonic anhydrases.
Biochemical and Physiological Effects:
2,4-dichloro-N-(2-hydroxypropyl)-5-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects, including inhibition of protease activity, anti-inflammatory effects, and inhibition of cancer cell growth and proliferation. It has also been shown to have antioxidant properties and to protect against oxidative stress-induced cell damage.
実験室実験の利点と制限
One of the advantages of using 2,4-dichloro-N-(2-hydroxypropyl)-5-methylbenzenesulfonamide in lab experiments is its ability to selectively inhibit the activity of proteases without affecting other enzymes. Additionally, 2,4-dichloro-N-(2-hydroxypropyl)-5-methylbenzenesulfonamide has been shown to have low toxicity and to be well-tolerated in animal studies. However, one of the limitations of using 2,4-dichloro-N-(2-hydroxypropyl)-5-methylbenzenesulfonamide is its relatively low potency compared to other protease inhibitors, which may limit its effectiveness in certain applications.
将来の方向性
There are several future directions for research on 2,4-dichloro-N-(2-hydroxypropyl)-5-methylbenzenesulfonamide, including the development of more potent analogs with improved selectivity and efficacy, the investigation of its potential as a drug candidate for the treatment of various diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, 2,4-dichloro-N-(2-hydroxypropyl)-5-methylbenzenesulfonamide may have potential applications in other areas such as agriculture and environmental science, which warrant further investigation.
合成法
2,4-dichloro-N-(2-hydroxypropyl)-5-methylbenzenesulfonamide can be synthesized through a three-step process. The first step involves the reaction of 2,4-dichloro-5-methylbenzenesulfonyl chloride with 2-hydroxypropylamine to produce 2,4-dichloro-N-(2-hydroxypropyl)-5-methylbenzenesulfonamide. The second step involves the purification of the product through recrystallization, while the third step involves the characterization of the product using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学的研究の応用
2,4-dichloro-N-(2-hydroxypropyl)-5-methylbenzenesulfonamide has been used in various scientific research applications, including as a protease inhibitor, an anti-inflammatory agent, and a potential drug candidate for the treatment of cancer and other diseases. It has been shown to inhibit the activity of various proteases, including trypsin, chymotrypsin, and elastase, which are involved in various physiological processes such as blood coagulation, digestion, and inflammation. 2,4-dichloro-N-(2-hydroxypropyl)-5-methylbenzenesulfonamide has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, 2,4-dichloro-N-(2-hydroxypropyl)-5-methylbenzenesulfonamide has been investigated as a potential drug candidate for the treatment of cancer due to its ability to inhibit the growth and proliferation of cancer cells.
特性
製品名 |
2,4-dichloro-N-(2-hydroxypropyl)-5-methylbenzenesulfonamide |
|---|---|
分子式 |
C10H13Cl2NO3S |
分子量 |
298.19 g/mol |
IUPAC名 |
2,4-dichloro-N-(2-hydroxypropyl)-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C10H13Cl2NO3S/c1-6-3-10(9(12)4-8(6)11)17(15,16)13-5-7(2)14/h3-4,7,13-14H,5H2,1-2H3 |
InChIキー |
ZSVWLNHUJVBDFI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC(C)O |
正規SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






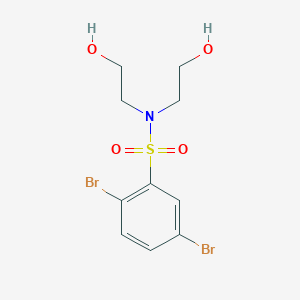
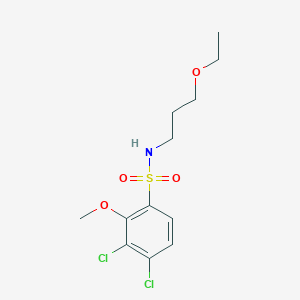
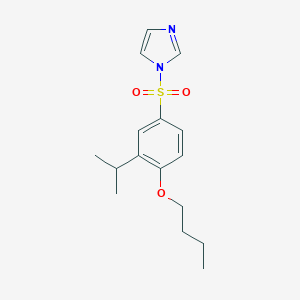
![1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B273179.png)
![1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B273181.png)
